molecular formula C21H21N5O4S B2492268 2-methyl-5-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 898446-44-1

2-methyl-5-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No. B2492268
CAS RN: 898446-44-1
M. Wt: 439.49
InChI Key: GBDYHUYEHJPRCB-UHFFFAOYSA-N
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Description

The compound “2-methyl-5-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a pyridazine ring, a nitro group, and a sulfonamide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular formula of this compound is C21H21N5O4S, and its molecular weight is 439.49. The structure likely includes a five-membered pyrrolidine ring, a six-membered pyridazine ring, and a benzenesulfonamide moiety .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the nitro group is electron-withdrawing and could make the molecule susceptible to nucleophilic attack. The pyrrolidine ring could undergo reactions typical of amines, such as acylation or alkylation .

Scientific Research Applications

Future Directions

The presence of multiple functional groups in this compound suggests that it could be a versatile scaffold for the development of new biologically active compounds . Future research could explore its potential applications in medicinal chemistry.

properties

IUPAC Name

2-methyl-5-nitro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4S/c1-15-4-9-18(26(27)28)14-20(15)31(29,30)24-17-7-5-16(6-8-17)19-10-11-21(23-22-19)25-12-2-3-13-25/h4-11,14,24H,2-3,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDYHUYEHJPRCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-5-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

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